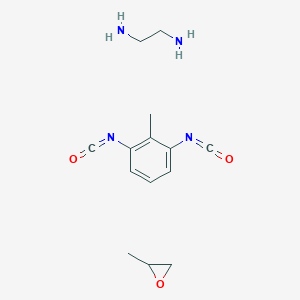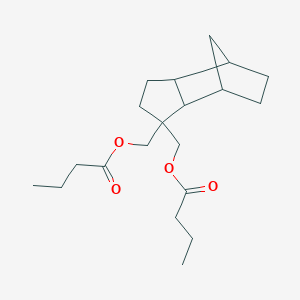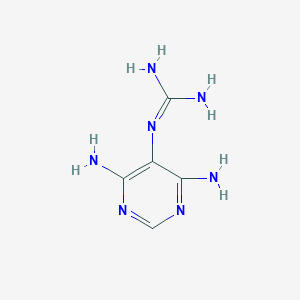
4,6-Diamino-5-guanidinopyrimidine
Overview
Description
4,6-Diamino-5-guanidinopyrimidine is a heterocyclic compound derived from pyrimidine. It is characterized by the presence of two amino groups and a guanidine group. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Scientific Research Applications
4,6-Diamino-5-guanidinopyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to DNA damage and repair mechanisms, particularly in the context of UV-induced damage.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
While specific mechanisms of action for 4,6-Diamino-5-guanidinopyrimidine are not detailed in the search results, related compounds such as NSAIDs work by suppressing the cyclooxygenase (COX) enzymes . Another study mentions the conversion of certain photoproducts into this compound (DGPY) and 8-(5-aminoimidazol-4-yl)adenine (8-AIA) .
Future Directions
Research on compounds similar to 4,6-Diamino-5-guanidinopyrimidine suggests potential future directions. For instance, a study on UV-induced DNA damage and repair discusses the conversion of certain photoproducts into this compound (DGPY) and 8-(5-aminoimidazol-4-yl)adenine (8-AIA), suggesting potential relevance in the field of DNA repair . Another study discusses the chemistry and biological significance of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, indicating potential applications in the medical and pharmaceutical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,6-Diamino-5-guanidinopyrimidine typically involves the cyclization reaction of methyl cyanoacetate with guanidine salt in a sodium methoxide methanol solution. The process includes several steps such as dilution with recycled anhydrous methanol, filtration to recover byproducts like sodium nitrate, and nitrosation reactions using dilute formic acid solution .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the recovery and recycling of solvents and reagents to reduce waste and improve efficiency. The use of dilute formic acid instead of concentrated sulfuric acid for nitrosation reactions is one such example .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diamino-5-guanidinopyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring .
Comparison with Similar Compounds
8-(5-Aminoimidazol-4-yl)adenine: Another compound formed from UV-induced DNA damage.
Pyrimidopyrimidines: These compounds share a similar bicyclic structure and exhibit comparable chemical reactivities.
Uniqueness: 4,6-Diamino-5-guanidinopyrimidine is unique due to its specific combination of amino and guanidine groups, which confer distinct chemical and biological properties. Its ability to form specific photoproducts and its potential therapeutic applications set it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-5-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N7/c6-3-2(12-5(8)9)4(7)11-1-10-3/h1H,(H4,8,9,12)(H4,6,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPJFKZPCFYIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148329 | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107930-05-2 | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107930052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-guanidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


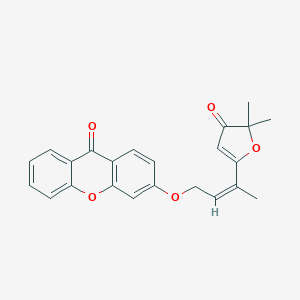
![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
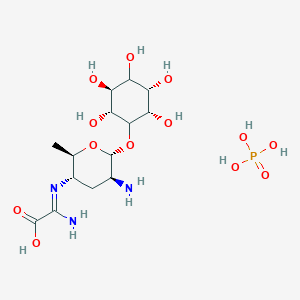
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
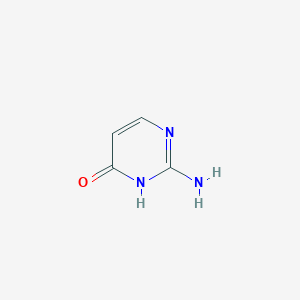
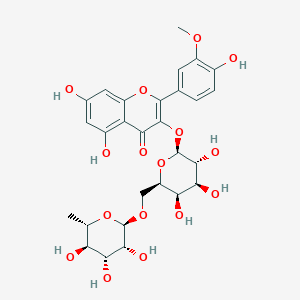
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
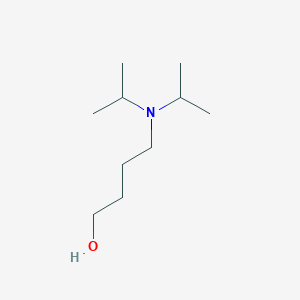

![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one](/img/structure/B34109.png)

